Reactive Brown 23
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Overview
Description
Reactive Brown 23 is a synthetic dye commonly used in the textile industry. It is known for its ability to form covalent bonds with textile fibers, resulting in vibrant and long-lasting colors. The compound has a molecular formula of C27H17Cl2N8Na3O9S3 and a molecular weight of 833.54 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Reactive Brown 23 involves the diazotization of 2-amino-4-chloro-5-methylbenzenesulfonic acid, followed by coupling with 2-amino-5-chlorobenzene-1,4-disulfonic acid. The reaction is typically carried out in an aqueous medium under acidic conditions to facilitate the formation of the diazonium salt, which then reacts with the coupling component to form the final dye .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch processes. The raw materials are mixed in reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The final product is then purified through filtration and drying processes before being packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
Reactive Brown 23 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler compounds.
Substitution: The dye can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acid derivatives, while reduction can produce amines and other simpler compounds .
Scientific Research Applications
Reactive Brown 23 has several applications in scientific research, including:
Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Widely used in textile dyeing processes and wastewater treatment studies.
Mechanism of Action
The mechanism of action of Reactive Brown 23 involves the formation of covalent bonds with textile fibers through nucleophilic substitution reactions. The dye molecules react with hydroxyl groups on the fibers, resulting in strong and permanent attachment. This covalent bonding ensures the dye’s resistance to washing and fading .
Comparison with Similar Compounds
Similar Compounds
- Reactive Black 5
- Reactive Blue 19
- Reactive Red 120
Comparison
Reactive Brown 23 is unique in its specific shade and chemical structure, which allows for distinct interactions with textile fibers. Compared to other reactive dyes, it offers excellent colorfastness and stability under various conditions. Its ability to form strong covalent bonds with fibers makes it particularly suitable for applications requiring long-lasting and vibrant colors .
Properties
Molecular Formula |
C27H17Cl2N8Na3O9S3 |
---|---|
Molecular Weight |
833.5 g/mol |
IUPAC Name |
trisodium;2-[[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate |
InChI |
InChI=1S/C27H20Cl2N8O9S3.3Na/c1-13-11-20(36-37-21-12-15(47(38,39)40)6-9-22(21)48(41,42)43)14(2)10-19(13)35-34-17-7-8-18(30-27-32-25(28)31-26(29)33-27)24-16(17)4-3-5-23(24)49(44,45)46;;;/h3-12H,1-2H3,(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,30,31,32,33);;;/q;3*+1/p-3 |
InChI Key |
UPDVDGUOBRUKAJ-UHFFFAOYSA-K |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC3=C4C=CC=C(C4=C(C=C3)NC5=NC(=NC(=N5)Cl)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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